molecular formula C20H15ClN6O4 B2499288 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207050-68-7

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2499288
CAS No.: 1207050-68-7
M. Wt: 438.83
InChI Key: NZWAOJFJYZVOCL-UHFFFAOYSA-N
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Description

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

3-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-30-12-8-6-11(7-9-12)27-19(28)16-17(20(27)29)26(25-23-16)10-15-22-18(24-31-15)13-4-2-3-5-14(13)21/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWAOJFJYZVOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, followed by the construction of the pyrrolo and triazole rings. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This combination of rings is not commonly found in other compounds, making it a valuable target for research and development .

Biological Activity

The compound 1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as "the compound") is a novel heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of the compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that typically includes the reaction of 2-chlorophenyl derivatives with oxadiazole and pyrrolo-triazole moieties. The structural elucidation is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms and functional groups within the molecule.

Key Structural Features:

  • Oxadiazole Ring : Known for its pharmacological significance.
  • Pyrrolo-triazole Framework : Associated with various biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak

The observed antimicrobial activity can be attributed to the presence of the oxadiazole moiety which interacts with bacterial cell structures.

Anticancer Activity

Studies have demonstrated that compounds containing oxadiazole and pyrrolo-triazole frameworks exhibit cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through various pathways including inhibition of topoisomerases and interference with DNA replication.

Enzyme Inhibition

The compound has shown promising results in enzyme inhibition assays. Notably:

  • Acetylcholinesterase Inhibition : Important for potential applications in treating Alzheimer's disease.
  • Urease Inhibition : Suggests potential use in treating infections related to urease-producing bacteria.

Case Studies

  • Antimicrobial Screening : A study conducted by Hamid et al. (2020) evaluated a series of oxadiazole derivatives including the compound . The results indicated that it exhibited significant activity against Gram-positive bacteria while showing moderate efficacy against Gram-negative strains .
  • Cytotoxicity Assays : Research published in 2021 highlighted the anticancer potential of similar pyrrolo-triazole compounds. The study reported IC50 values indicating strong cytotoxic effects on human cancer cell lines .
  • Enzyme Inhibition Studies : A recent investigation into enzyme inhibition revealed that the compound effectively inhibited urease with an IC50 value significantly lower than standard inhibitors used in clinical settings .

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